N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C17H23N7O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H23N7O/c1-10-8-11(2)19-17(18-10)24-7-3-4-13(9-24)15(25)21-16-20-14(22-23-16)12-5-6-12/h8,12-13H,3-7,9H2,1-2H3,(H2,20,21,22,23,25) |
InChI Key |
RKHGVUSMMTYVGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NNC(=N3)C4CC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction involving a ketone and an amine.
Coupling Reactions: The final step involves coupling the triazole, pyrimidine, and piperidine intermediates using a suitable coupling reagent such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 349.4 g/mol
- CAS Number : 1311802-42-2
The structure features a triazole ring, which is known for its biological activity, and a piperidine moiety that contributes to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of triazole have been evaluated against various cancer cell lines, showing significant cytotoxic effects. The introduction of electron-withdrawing groups on the aromatic rings has been correlated with enhanced biological activity against cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .
Case Study:
A study reported the synthesis of novel triazole derivatives that demonstrated antiproliferative activity against multiple cancer cell lines. The most potent compounds achieved IC values in the low micromolar range, indicating their potential as lead compounds for further development .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial properties. Research has shown that compounds similar to N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide exhibit efficacy against various bacterial strains and fungi. The mechanism typically involves the inhibition of fungal cell wall synthesis or disruption of essential metabolic pathways.
Case Study:
A recent publication highlighted the effectiveness of triazole-based compounds against resistant strains of bacteria. These compounds were tested in vitro and showed significant inhibition zones compared to standard antibiotics .
Biological Mechanisms
The biological mechanisms underlying the activity of this compound are primarily attributed to its ability to interact with specific biological targets within cells.
Mechanism of Action in Cancer Cells
The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints. This is crucial for developing targeted therapies that minimize side effects associated with traditional chemotherapy .
Mechanism of Action Against Microorganisms
For antimicrobial applications, the triazole ring's ability to chelate metal ions plays a role in disrupting essential enzymatic functions in pathogens. This mechanism is vital for designing new antifungal agents that can overcome resistance .
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence describes three structurally distinct compounds, none of which are direct analogs of the target molecule. However, general comparisons can be drawn based on shared motifs (e.g., heterocyclic systems, synthetic methodologies).
Key Observations:
Structural Complexity: The target compound lacks the fused polycyclic systems seen in 3d and 9e, which may reduce synthetic complexity but could limit binding affinity in biological targets .
Synthetic Methodology :
- Compounds 3d and 9e utilize HATU-mediated coupling, a standard method for amide/heterocycle formation. The target compound may require similar strategies but with cyclopropane integration .
- The 48% yield for 9e highlights challenges in scaling up complex heterocycles, a consideration for the target molecule’s synthesis.
Functional Group Impact :
Biological Activity
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and a piperidine moiety, which are known to enhance biological activity through various mechanisms. Its molecular formula is with a molecular weight of 288.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Triazole derivatives are known for their role in inhibiting enzymes and modulating receptor activity. Specifically, compounds containing the triazole moiety have been reported to exhibit antifungal, antibacterial, and anticancer activities by interfering with nucleic acid synthesis and cell division processes.
Antimicrobial Activity
Research has shown that triazole-containing compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
This compound has been evaluated for its potential anticancer effects. In vitro studies indicate that similar compounds can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, triazole derivatives have been noted to inhibit colony formation in cancer cells by inducing cell death via apoptosis .
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects of triazole derivatives on breast cancer cells (BT-474), it was found that certain analogs induced apoptosis in a concentration-dependent manner. Flow cytometric analysis revealed that these compounds could effectively arrest the cell cycle at various phases (sub-G1 and G2/M), highlighting their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Effects
A series of triazole derivatives were synthesized and tested against common pathogens. The results indicated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to evaluate efficacy .
Q & A
Basic: What are the established synthetic routes for synthesizing this compound, and what critical reagents/conditions are required?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the triazole and pyrimidine rings, using reagents like K₂CO₃ in DMF for nucleophilic substitutions .
- Cyclopropane introduction via alkylation or coupling reactions, requiring controlled anhydrous conditions to avoid ring-opening side reactions .
- Final carboxamide formation through coupling agents such as EDCI/HOBt, as seen in analogous pyrazole-carboxamide syntheses .
Key considerations : Purity is ensured via column chromatography, and intermediates are validated by LC-MS .
Advanced: How can reaction conditions be optimized to improve yield and purity during scale-up?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require rigorous post-reaction purification .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity in triazole-pyrimidine linkages .
- Temperature gradients : Stepwise heating (e.g., 60°C for cyclization, room temperature for coupling) minimizes decomposition .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural validation?
Answer:
- NMR : ¹H/¹³C NMR confirms proton environments (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm) and carboxamide carbonyl signals (~δ 165 ppm) .
- X-ray crystallography : Resolves bond angles in the triazole ring (e.g., N-N-C angles ~105°) and piperidine chair conformation .
- HRMS : Validates molecular ion peaks with <2 ppm error .
Advanced: What in vitro assays are suitable for evaluating its biological activity, and how are contradictions in data resolved?
Answer:
- Enzyme inhibition assays : Use fluorogenic substrates to measure IC₅₀ against bacterial cell wall synthases or kinases .
- Contradiction resolution : Re-test under standardized conditions (pH, temperature) and confirm compound stability via HPLC .
- Control experiments : Compare with structurally analogous compounds (e.g., triazole vs. oxadiazole derivatives) to isolate pharmacophore effects .
Advanced: How can computational modeling predict binding modes and guide SAR studies?
Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., hydrophobic pockets accommodating cyclopropyl groups) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD .
- QSAR models : Corrogate electronic parameters (Hammett σ) of pyrimidine substituents with bioactivity .
Advanced: What strategies address low solubility in physiological buffers during in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrins in preclinical formulations .
- Salt formation : Explore hydrochloride or mesylate salts without altering the pharmacophore .
Basic: How are stability and degradation profiles assessed under physiological conditions?
Answer:
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products .
- Plasma stability assays : Incubate with rat plasma (37°C, 24 hr) and quantify parent compound via LC-MS/MS .
Advanced: What mechanistic insights explain its antimicrobial vs. anticancer activity disparities?
Answer:
- Target selectivity : Pyrimidine moiety may preferentially bind bacterial dihydrofolate reductase, while triazole modulates kinase ATP pockets .
- Membrane permeability : LogP calculations (~3.5) suggest better penetration in Gram-negative bacteria vs. mammalian cells .
- Resistance assays : Serial passage experiments identify mutations in target enzymes (e.g., DHFR-TS) causing reduced efficacy .
Basic: What safety protocols are critical during synthesis due to reactive intermediates?
Answer:
- Cyclopropylamine handling : Use fume hoods and PPE to prevent inhalation toxicity .
- Exothermic reactions : Employ ice baths during azide cyclization to mitigate runaway reactions .
- Waste disposal : Quench residual azides with NaNO₂/HCl to prevent explosive hazards .
Advanced: How can isotope labeling (e.g., ¹⁴C) track metabolic pathways in pharmacokinetic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
